![molecular formula C8H11N3O B2592321 azetidin-1-yl(1-methyl-1H-pyrazol-3-yl)methanone CAS No. 1872684-33-7](/img/structure/B2592321.png)
azetidin-1-yl(1-methyl-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“azetidin-1-yl(1-methyl-1H-pyrazol-3-yl)methanone” is a chemical compound that is of significant interest in the scientific community due to its unique chemical structure. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Synthesis Analysis
The compound can be synthesized by reacting pyridin-3-ol and N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)azetidine-3-carboxamide in the presence of a catalytic amount of trifluoroacetic acid (TFA) and KOtBu in methanol. The reaction is followed by recrystallization using ethyl acetate. Other related compounds have been synthesized through intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C23H22N4O2. It is a derivative of imidazole, which is a five-membered heterocyclic moiety that contains two nitrogen atoms .Scientific Research Applications
Pharmaceutical Testing
3-(Azetidine-1-carbonyl)-1-methyl-1H-pyrazole: is utilized in pharmaceutical testing as a high-quality reference standard. It ensures the accuracy of analytical results in the development and testing of new drugs .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex chemical entities. Its structure is pivotal in constructing novel organic compounds for various research purposes.
Glucokinase Activation
In the field of diabetes research, this compound has been identified as part of a glucokinase activator clinical candidate. Glucokinase is an enzyme that plays a significant role in glucose homeostasis, and its activators are being researched for potential therapeutic applications in treating type 2 diabetes .
properties
IUPAC Name |
azetidin-1-yl-(1-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-10-6-3-7(9-10)8(12)11-4-2-5-11/h3,6H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRIOOOPNUIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azetidine-1-carbonyl)-1-methyl-1H-pyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.